molecular formula C11H9ClN4O B15134822 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol

Katalognummer: B15134822
Molekulargewicht: 248.67 g/mol
InChI-Schlüssel: NDNNYDRNWPISJA-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is an organic compound that features a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol typically involves the reaction of 6-chloropyridazine-3-carbaldehyde with 2-hydrazinylphenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with the mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the hydrazineylidene moiety can participate in redox reactions. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is unique due to its specific combination of a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H9ClN4O

Molekulargewicht

248.67 g/mol

IUPAC-Name

2-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7+

InChI-Schlüssel

NDNNYDRNWPISJA-NTUHNPAUSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C=C2)Cl)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.